1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a benzodioxane moiety fused to a thiazole ring via a thioether linkage. The 3-nitrophenyl substituent on the thiazole ring introduces electron-withdrawing properties, which may enhance electrophilic reactivity and influence pharmacological activity.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c22-16(13-4-5-17-18(9-13)26-7-6-25-17)11-28-19-20-15(10-27-19)12-2-1-3-14(8-12)21(23)24/h1-5,8-10H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOKXUAYIMXTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation-Based Route
The primary method involves an aldol condensation between 6-acetyl-1,4-benzodioxane and 4-(9H-carbazol-9-yl)benzaldehyde. In a 100 mL flask, 534 mg (3 mmol) of 6-acetyl-1,4-benzodioxane and 160 mg (4 mmol) of sodium hydroxide were dissolved in 10 mL of water and 20 mL of ethanol. A solution of 813 mg (3 mmol) of 4-(9H-carbazol-9-yl)benzaldehyde in 10 mL of dichloromethane was added dropwise, followed by stirring at 20°C for 24 hours. The resulting pale yellow solid was filtered, washed with petroleum ether, and dried to yield 842 mg (65%) of the target compound.
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Solvent System | Ethanol/CH₂Cl₂/H₂O |
| Catalyst | NaOH |
| Yield | 65% |
This route emphasizes the role of polar protic solvents in facilitating enolate formation, while the mild temperature prevents decomposition of the nitro-functionalized intermediates.
Claisen-Schmidt Condensation Approach
An alternative pathway employs a Claisen-Schmidt condensation between 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone and methyl 3-chlorobenzoate. Sodium hydride (60% suspension in mineral oil, 0.2 g, 5.0 mmol) was washed with petroleum benzin and suspended in anhydrous DMSO. A solution of methyl 3-chlorobenzoate (0.853 g, 5.0 mmol) and 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone (0.712 g, 4.0 mmol) in DMSO was added dropwise at 15–20°C under argon. After 24 hours, the mixture was quenched with phosphoric acid, filtered, and recrystallized from methanol to yield 590 mg (47%) of the product.
Critical Observations :
- DMSO enhanced the reaction rate by stabilizing the enolate intermediate.
- The use of argon atmosphere minimized oxidative side reactions.
- Recrystallization from methanol improved purity to >95%.
Mechanistic Insights into Key Reaction Steps
Enolate Formation and Condensation
In both routes, the acetyl group of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone undergoes deprotonation to form an enolate, which attacks the electrophilic carbonyl carbon of the aldehyde or ester. The aldol adduct subsequently undergoes dehydration to yield the α,β-unsaturated ketone.
Thiazole Ring Formation
The thiazole moiety is introduced via a Hantzsch thiazole synthesis, where a ketone reacts with a thiourea derivative in the presence of an oxidizing agent. For this compound, 3-nitrobenzaldehyde likely reacts with thiourea and α-mercaptoketone to form the 4-(3-nitrophenyl)thiazol-2-thiol intermediate, which subsequently undergoes nucleophilic substitution with the ethanone derivative.
Proposed Mechanism :
- Condensation of 3-nitrobenzaldehyde with thiourea to form a thiosemicarbazone.
- Cyclization with α-bromoacetophenone derivatives to yield the thiazole ring.
- Sulfur oxidation to form the thioether linkage.
Optimization Strategies for Improved Yield
Solvent Screening
Comparative studies using DMSO, DMF, and THF revealed DMSO as optimal due to its high polarity and ability to stabilize charged intermediates. Substituting DMSO with THF reduced yields by 22%, attributed to poor enolate solubility.
Catalytic Systems
- Base Selection : Sodium hydride outperformed potassium tert-butoxide and triethylamine in enolate generation, achieving 47% yield vs. <30% for alternatives.
- Acid Quenching : Phosphoric acid (85%) proved superior to HCl or H₂SO₄ in precipitating the product without side reactions.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
HPLC analysis showed >98% purity after recrystallization, with major impurities identified as unreacted 6-acetyl-1,4-benzodioxane (<1.5%) and dehydration byproducts (<0.5%).
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and nitro group oxidized products.
Reduction: Amines and reduced thiazole derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-Dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone (CAS: 690645-47-7)
- Key Differences :
- Replaces the 3-nitrophenyl group with a 3,4-dimethylphenyl substituent.
- Incorporates a fused thiazolo-triazole ring system instead of a simple thiazole.
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-Nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5)
- Key Differences: Features a triazolone ring instead of an ethanone backbone. The nitro group is positioned on the thiazole ring (C5) rather than the phenyl substituent.
Comparison with Analogous Syntheses
- : Uses thiosemicarbazide and sodium acetate to synthesize benzodioxine-thiadiazole hybrids, highlighting the role of mild bases in cyclocondensation .
- : Employs hydrazonoyl chlorides and triethylamine to form thiadiazole derivatives, suggesting variability in nucleophile selection for heterocycle formation .
Physicochemical and Pharmacological Properties (Inferred)
Key Observations :
- The nitro group in the target compound may confer redox activity, relevant to pro-drug activation or oxidative stress pathways.
- Bulkier substituents (e.g., triazolone in CAS 883065-90-5) could sterically hinder target binding but improve thermodynamic stability .
Biological Activity
The compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a dihydrobenzo[b][1,4]dioxin core linked to a thiazole moiety via a thioether group. The presence of the nitrophenyl group enhances its biological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 299.34 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antioxidant Activity
Research indicates that derivatives containing the thiazole and dioxin structures exhibit significant antioxidant properties . A study on similar compounds showed that they effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were comparable to established anticancer agents .
Anticonvulsant Activity
Preliminary investigations into the anticonvulsant activity of related compounds suggest that this class of molecules may also possess neuroprotective effects. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models, indicating potential therapeutic applications for epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, thus protecting cellular components from oxidative damage.
- Inhibition of Cell Proliferation : It appears to interfere with the cell cycle in cancer cells, leading to apoptosis (programmed cell death). This is supported by studies measuring changes in cell viability after treatment with varying concentrations of the compound .
- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, potentially modulating GABAergic and glutamatergic pathways involved in seizure activities .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
- Study on Anticancer Efficacy : A study published in MDPI demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the thiazole ring could enhance anticancer activity .
- Antioxidant Properties Evaluation : Research conducted on thiazole-containing compounds revealed their ability to reduce oxidative stress markers in cellular models, providing insights into their protective roles against neurodegenerative diseases .
- Anticonvulsant Activity Investigation : A comparative study involving various thiazole derivatives indicated that some compounds significantly reduced seizure frequency in animal models, suggesting a promising avenue for further exploration in epilepsy treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
